molecular formula C11H17BrN2S B1488635 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1307775-30-9

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1488635
CAS RN: 1307775-30-9
M. Wt: 289.24 g/mol
InChI Key: YKDMHEORLQFPBH-UHFFFAOYSA-N
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Description

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine, or BTMP, is a chemical compound that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical reactivity. The presence of the piperidine moiety in “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine” can facilitate the synthesis of compounds with potential therapeutic effects .

Development of Central Nervous System Drugs

The structural motif of piperidine is common in drugs targeting the central nervous system (CNS). This compound’s structure could be exploited to develop new CNS agents, potentially offering treatment options for neurological disorders .

Creation of Cardiovascular Agents

Piperidine derivatives have been used in the creation of cardiovascular agents. The unique structure of “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine” may lead to the development of novel compounds that can act on cardiovascular targets, offering new avenues for treating heart-related conditions .

Antimicrobial and Antibacterial Applications

The bromothiophene group in the compound has the potential to exhibit antimicrobial and antibacterial properties. Research into this application could lead to the discovery of new antibiotics or disinfectants .

Agricultural Chemical Research

In agriculture, piperidine derivatives are explored for their use as pesticides or herbicides. The compound could be a precursor or an active ingredient in formulations designed to protect crops from pests and diseases .

Material Science Innovations

The bromothiophene component of the molecule could be valuable in material science, particularly in the synthesis of organic semiconductors or as a building block for conductive polymers .

Catalysis and Organic Synthesis

Piperidine derivatives are known to act as catalysts or intermediates in organic synthesis. This compound could be involved in catalytic processes or serve as a starting material for the synthesis of complex organic molecules .

Chemical Biology and Probe Development

In chemical biology, piperidine derivatives are used to develop probes that can bind to specific biological targets. “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine” might be utilized to create probes for studying biological processes or for diagnostic purposes .

properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMHEORLQFPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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